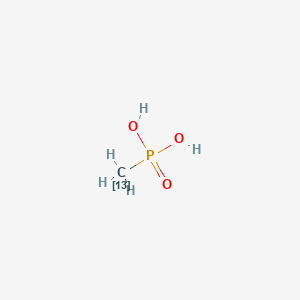

(113C)methylphosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(113C)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5O3P/c1-5(2,3)4/h1H3,(H2,2,3,4)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACKEPLHDIMKIO-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.015 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106976-96-9 | |

| Record name | 106976-96-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Biogeochemical Cycling and Environmental Processes

Methylphosphonic acid is a pivotal compound in the biogeochemical cycling of phosphorus and carbon, particularly in marine environments. nih.govacs.org

In many of the world's oceans, inorganic phosphate (B84403), an essential nutrient for life, is scarce. nih.govau.dk Marine microbes have evolved mechanisms to utilize alternative phosphorus sources, including organophosphonates like MPA. nih.govau.dk Research has shown that some marine archaea and bacteria can synthesize methylphosphonic acid, which then becomes a component of the dissolved organic phosphorus pool. acs.orgresearchgate.net Other microbes can then break the resilient C-P bond in MPA to acquire the phosphorus necessary for growth. acs.orgescholarship.org

Two primary microbial pathways for MPA catabolism have been identified:

The Carbon-Phosphorus Lyase Pathway: This pathway cleaves the C-P bond to release inorganic phosphate and, notably, methane (B114726) as a byproduct. nih.govacs.org The discovery of this process has provided a compelling explanation for the "ocean methane paradox"—the observation of methane supersaturation in oxygen-rich surface waters where methane-producing anaerobes cannot survive. escholarship.orgillinois.educlivar.org

The Oxidative Pathway: More recently, an oxidative pathway was discovered in bacteria like Gimesia maris. This process converts methylphosphonic acid first to hydroxymethylphosphonic acid and then to formic acid and inorganic phosphate, offering an alternative metabolic fate for MPA that does not produce methane. acs.org

The stability of methylphosphonic acid contributes to its persistence in the environment. nih.gov However, it can undergo degradation through processes like photolysis under UV irradiation, with the degradation rate being influenced by environmental conditions such as pH. nih.govrsc.org

Role As a Metabolic Intermediate and Tracer Molecule

Methylphosphonic acid is recognized as a primary metabolite, existing in organisms from bacteria to humans. Its role as an intermediate in microbial metabolism is central to its environmental significance. nih.govacs.org The use of isotopically labeled compounds, particularly (¹³C)methylphosphonic acid, has been indispensable for tracing its metabolic journey. nih.gov

Stable isotope labeling allows researchers to track the fate of molecules in complex biological systems safely and effectively. By substituting the natural carbon-¹² with carbon-¹³, scientists can follow the ¹³C atom through various biochemical reactions using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Key applications of (¹³C)methylphosphonic acid as a tracer include:

Elucidating Biosynthetic Pathways: Feeding experiments using ¹³C-labeled precursors have been crucial in confirming the biosynthetic pathways of MPA in marine microbes like Nitrosopumilus maritimus. researchgate.net

Tracking Methane (B114726) Production: The use of ¹³C-labeled MPA has demonstrated conclusively that its catabolism is a source of methane in aerobic marine environments. illinois.edu

Investigating Metabolic Flux: In broader metabolic research, ¹³C-labeled compounds are fundamental to metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions within a cell. nih.gov While not specific to MPA, this highlights the importance of ¹³C tracers in understanding cellular metabolism.

Relevance in Chemical Forensics and Environmental Monitoring

Chemical Synthesis Pathways for Methylphosphonic Acid

The preparation of methylphosphonic acid can be accomplished through several synthetic routes, each with distinct advantages and applications. Key methods include the Michaelis-Arbuzov reaction, one-pot synthesis techniques, and hydrolysis-based preparations.

Michaelis-Arbuzov Reaction Approaches

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and their derivatives. wikipedia.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl phosphonate (B1237965). wikipedia.orgwikipedia.org

CH₃Cl + P(OC₂H₅)₃ → CH₃PO(OC₂H₅)₂ + C₂H₅Cl wikipedia.org

The resulting diethyl methylphosphonate (B1257008) is then converted to methylphosphonic acid. Direct hydrolysis of dialkyl phosphonates can be challenging. wikipedia.org Therefore, a two-step process involving silylation followed by hydrolysis is often employed. The diethyl methylphosphonate is treated with chlorotrimethylsilane, which is then hydrolyzed to yield methylphosphonic acid. wikipedia.org

The reaction proceeds via a phosphonium (B103445) salt intermediate. wikipedia.org The efficiency of the Michaelis-Arbuzov reaction can be enhanced by using catalysts such as trimethylsilyl-bromide (TMS-Br) or iodine. nih.gov

Table 1: Michaelis-Arbuzov Reaction for Methylphosphonic Acid Synthesis

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product | Citation |

|---|

One-Pot Synthesis Techniques

One-pot syntheses offer a streamlined approach to chemical preparations by minimizing the need for isolation of intermediates, thereby increasing efficiency and yield. In 1989, Katritzky and co-workers developed a one-pot synthesis for methylphosphonic acid. wikipedia.org

Another example of a one-pot procedure involves the reaction of alkyl halides for the preparation of various phosphonic acids. researchgate.net One-pot methods are also utilized for the synthesis of α-aminophosphonic acids, which are analogues of amino acids. These reactions often involve a three-component condensation of an amine, an aldehyde, and a phosphite. asianpubs.org For instance, novel phosphonate monomethyl esters have been synthesized in good yields directly from Schiff bases and dimethyl phosphite in a one-pot reaction. tandfonline.comtandfonline.com

Hydrolysis-Based Preparations

Hydrolysis is a fundamental step in the final stage of many phosphonic acid syntheses, converting phosphonate esters into the corresponding acids. The hydrolysis of dialkyl phosphonates can be catalyzed by either acid or base.

A prevalent method for preparing methylphosphonic acid involves the acidic hydrolysis of dimethyl methylphosphonate. Concentrated hydrochloric acid is a common reagent for this transformation, typically requiring reflux conditions. beilstein-journals.org The general reaction is:

CH₃PO(OR)₂ + 2H₂O → CH₃PO(OH)₂ + 2ROH

Where 'R' is an alkyl group. The choice of the alkyl group on the phosphonate ester can influence the rate of hydrolysis.

An alternative to direct hydrolysis is the use of bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis or hydrolysis. This method, often referred to as the McKenna reaction, is particularly useful for synthesizing phosphonic acids from their dialkyl esters under mild conditions. beilstein-journals.org This two-step sequence is advantageous for substrates that are sensitive to harsh acidic conditions. beilstein-journals.org

Isotopic Labeling Strategies for (¹³C)Methylphosphonic Acid

The synthesis of isotopically labeled compounds is crucial for a variety of applications, including metabolic studies and as internal standards in analytical chemistry. The incorporation of a Carbon-13 (¹³C) atom into the methyl group of methylphosphonic acid provides a valuable tool for such research.

Incorporation of Carbon-13 in Synthetic Routes

The synthesis of (¹³C)methylphosphonic acid follows similar chemical principles to its unlabeled counterpart, with the key difference being the use of a ¹³C-labeled precursor. The Michaelis-Arbuzov reaction is a common method for this purpose.

The synthesis would typically start with a ¹³C-labeled methyl halide, such as [¹³C]methyl iodide, which is then reacted with a trialkyl phosphite. Subsequent hydrolysis of the resulting [¹³C]diethyl methylphosphonate yields (¹³C)methylphosphonic acid.

In a biological context, the synthesis of methylphosphonate has been observed in marine microbes. iu.edunih.govresearchgate.net Studies have shown that these organisms can convert ¹³C-labeled precursors into ¹³C-methylphosphonate, providing insights into natural phosphonate biosynthetic pathways. nih.govresearchgate.net

Specific Precursors and Reaction Conditions for ¹³C-Enrichment

The primary precursor for introducing the ¹³C label into the methyl group is a ¹³C-enriched methyl source. Commercially available, isotopically labeled starting materials are typically used to ensure high levels of ¹³C incorporation.

Table 2: Precursors for the Synthesis of (¹³C)Methylphosphonic Acid

| ¹³C-Labeled Precursor | Reaction Type | Product |

|---|---|---|

| [¹³C]Methyl Halide (e.g., ¹³CH₃I) | Michaelis-Arbuzov Reaction | (¹³C)Methylphosphonic acid |

The reaction conditions are generally analogous to those used for the synthesis of the unlabeled compound. However, careful optimization is often necessary to maximize the yield and isotopic purity of the final product, minimizing any potential isotopic dilution. The use of stable isotope-labeled compounds like (¹³C)methylphosphonic acid is essential for applications such as environmental pollutant analysis and in studying metabolic pathways.

Microbial Biosynthesis of Methylphosphonic Acid

Methylphosphonic acid, a simple organophosphorus compound featuring a stable carbon-phosphorus (C-P) bond, is a microbially produced natural product with significant biogeochemical relevance. nih.gov Its biosynthesis is a key process in marine phosphorus cycling. au.dknih.gov While its degradation has been linked to methane production in the aerobic ocean, the biosynthetic pathways have been a subject of intense investigation. nih.gov

The capacity to synthesize methylphosphonic acid is not broadly distributed but has been identified in some of the most abundant marine microorganisms. Research has pinpointed specific archaea and bacteria that encode the necessary genetic pathways.

One of the first and most significant organisms identified is the marine archaeon Nitrosopumilus maritimus, a member of the Thaumarchaeota phylum. nih.govresearchgate.net This organism is among the most abundant in marine surface waters. iu.edu Studies have shown that N. maritimus possesses the complete gene cluster for methylphosphonate biosynthesis. nih.goviu.edu

Subsequent genomic and metagenomic analyses have revealed that the genetic potential for this process extends to other key marine bacteria. Notably, members of the SAR11 clade of α-proteobacteria, such as Pelagibacter ubique, also contain the genes for methylphosphonate synthesis. hawaii.edunih.gov The SAR11 clade, along with Thaumarchaeota, represents two of the most plentiful microbial groups in the ocean, suggesting that methylphosphonate biosynthesis is a widespread and ecologically important trait. hawaii.edunih.gov The presence of these genes has also been detected in uncultivated marine microbes and even in eukaryotic marine dinoflagellates. nih.gov

Table 1: Key Marine Microorganisms in Methylphosphonic Acid Biosynthesis

| Phylum/Clade | Organism | Key Findings | References |

|---|---|---|---|

| Thaumarchaeota | Nitrosopumilus maritimus | Encodes and expresses the complete pathway for methylphosphonate biosynthesis; produces cell-associated methylphosphonate esters. | nih.gov, researchgate.net, iu.edu |

| α-proteobacteria (SAR11) | Pelagibacter ubique | Genome contains the gene for methylphosphonate synthase (MpnS), indicating the capacity for biosynthesis. | hawaii.edu, nih.gov |

| Planctomycetes | Gimesia maris | Possesses an oxidative pathway for the catabolism of methylphosphonic acid, highlighting its role as a phosphorus source. | researchgate.net, acs.org |

The biosynthesis of methylphosphonic acid involves a series of sophisticated enzymatic reactions that build the characteristic C-P bond and then modify the resulting intermediate.

The final and defining step in methylphosphonic acid biosynthesis is catalyzed by the enzyme Methylphosphonate Synthase (MpnS). hawaii.eduuniprot.org MpnS is a non-heme Fe(II)-dependent oxygenase that converts 2-hydroxyethylphosphonate (2-HEP) into methylphosphonate and carbon dioxide. hawaii.edunih.gov This reaction involves the cleavage of an unactivated carbon-carbon bond in the 2-HEP substrate. iu.edu The enzyme uses molecular oxygen but does not require an external electron donor for its catalytic cycle. iu.edu

The MpnS enzyme was first identified and characterized in Nitrosopumilus maritimus. nih.gov It shares sequence homology with other enzymes like hydroxyethylphosphonate dioxygenase (HEPD), but catalyzes a distinct reaction leading to the formation of a methyl group rather than a hydroxymethyl group. hawaii.eduacs.org Structural studies have revealed that MpnS possesses an unusual 2-histidine-1-glutamine iron-coordinating triad (B1167595) in its active site, a feature critical for its specific catalytic function. hawaii.edu The presence of the mpnS gene is now used as a biomarker to identify organisms capable of producing methylphosphonic acid. researchgate.net

The biosynthesis of virtually all known natural phosphonates, including the precursors to methylphosphonic acid, begins with the formation of the C-P bond. nih.govresearchgate.net This crucial step is catalyzed by the enzyme phosphoenolpyruvate (B93156) mutase (Ppm). nih.govcolab.ws Ppm facilitates an unusual intramolecular rearrangement of phosphoenolpyruvate (PEP), cleaving an O-P bond and forming a new, high-energy C-P bond to produce phosphonopyruvate (B1221233) (PnPy). nih.govresearchgate.netebi.ac.uk

This reaction is thermodynamically unfavorable, with the equilibrium strongly favoring the substrate, PEP. researchgate.net Therefore, the product, phosphonopyruvate, must be quickly utilized in a subsequent metabolic step to drive the pathway forward. researchgate.net The Ppm-catalyzed reaction is considered the foundational step in creating the phosphonate scaffold from which a diversity of compounds, including 2-hydroxyethylphosphonate (the substrate for MpnS), are derived through further enzymatic modifications. iu.edu

Direct analysis of microbial cells has shown that methylphosphonic acid is not always present in its free acid form. In Nitrosopumilus maritimus, it was discovered that the compound is produced as cell-associated methylphosphonate esters. nih.govresearchgate.netiu.edu High-resolution mass spectrometry confirmed the presence of free methylphosphonate only after strong acid hydrolysis of the cell material. nih.goviu.edu

This finding suggests that newly synthesized methylphosphonate is attached to a larger molecule. nih.gov It is hypothesized that N. maritimus synthesizes an exopolysaccharide decorated with methylphosphonate groups. nih.goviu.edu This is analogous to other bacteria and lower eukaryotes that produce polymers modified with other phosphonates, such as 2-hydroxyethylphosphonate and aminoethylphosphonate. nih.goviu.edu The esterification of methylphosphonate may play a role in its storage, transport, or function within the cell or on the cell surface.

Enzymatic Pathways and Molecular Mechanisms

Phosphoenolpyruvate Mutase (Ppm) in C-P Bond Formation

Ecological and Biogeochemical Implications of Methylphosphonic Acid Biosynthesis

The microbial production of methylphosphonic acid has profound implications for marine biogeochemical cycles, particularly those of phosphorus, carbon, and the greenhouse gas methane. nih.gov Phosphonates, including methylphosphonic acid, represent a significant fraction of the dissolved organic phosphorus pool in marine environments, especially in nutrient-limited regions. au.dknih.gov

The biosynthesis of methylphosphonic acid by abundant microbes like N. maritimus and SAR11 provides a substantial source of this compound to the marine environment. hawaii.edunih.gov In phosphorus-starved conditions, other marine microbes that possess the C-P lyase enzyme system can break down methylphosphonic acid to acquire its phosphorus. nih.govebi.ac.uk A direct byproduct of this catabolic process is the release of methane. nih.govnih.gov

This two-part cycle—biosynthesis by one set of microbes and catabolism by another—provides a plausible explanation for the "oceanic methane paradox": the observation that the surface waters of the aerobic ocean are consistently supersaturated with methane despite the absence of known anaerobic methanogens. nih.govhawaii.eduiu.edu The production of methylphosphonic acid is therefore a critical, foundational step that fuels aerobic methane production, linking the phosphorus and carbon cycles in an unexpected way. pnas.orgpnas.org Furthermore, an alternative oxidative pathway for methylphosphonate degradation that produces formate (B1220265) instead of methane has been identified, suggesting that the fate of this compound can vary and may influence the flow of one-carbon compounds in the marine food web. researchgate.netasm.org

Elucidation of Degradation Pathways and Environmental Fate

Biochemical Degradation Mechanisms

Microorganisms have evolved sophisticated enzymatic systems to cleave the stable C-P bond of methylphosphonic acid, allowing them to utilize it as a vital phosphorus source, particularly in nutrient-limited environments. nih.gov

Carbon-Phosphorus Lyase Pathway

The Carbon-Phosphorus (C-P) lyase pathway is a prominent mechanism for the degradation of a wide range of phosphonates, including methylphosphonic acid. asm.orgmsu.ru This multi-enzyme complex, encoded by the phn gene operon in bacteria such as Escherichia coli, directly cleaves the C-P bond to yield inorganic phosphate (B84403) (Pi) and a corresponding hydrocarbon. nih.govasm.org

CH₃PO(OH)₂ + H₂O --(C-P Lyase)--> CH₄ + H₃PO₄

Studies have shown that various bacterial isolates can utilize methylphosphonic acid as a sole phosphorus source through this pathway. asm.orgscispace.com The process involves a radical-based mechanism, which is supported by the detection of alkanes (like methane) and alkenes as degradation products. msu.ru

Oxidative Catabolism of Methylphosphonic Acid

A more recently discovered degradation route is the oxidative pathway, which provides an alternative to the C-P lyase system and does not produce methane (B114726). acs.org This pathway has been identified in marine bacteria, such as Gimesia maris, which lack the phn operon for the C-P lyase pathway. nih.govresearchgate.net

This two-step enzymatic process involves non-heme Fe(II)-dependent oxygenases:

Hydroxylation: The enzyme PhnY*, an Fe(II)/α-ketoglutarate-dependent dioxygenase, hydroxylates methylphosphonic acid to form hydroxymethylphosphonic acid. acs.orgasm.org

Oxidation: The enzyme PhnZ, an Fe(II)-dependent oxygenase, then oxidizes hydroxymethylphosphonic acid, cleaving the C-P bond to produce formic acid and inorganic phosphate (Pi). acs.orgnih.govresearchgate.net

The net reaction is: CH₃PO(OH)₂ + O₂ → HCOOH + H₃PO₄

This pathway represents a new metabolic fate for methylphosphonic acid. nih.govresearchgate.net In organisms like Prochlorococcus, the resulting formate (B1220265) can be either excreted or assimilated into biomass for the synthesis of purines, demonstrating a direct link between phosphorus acquisition and carbon metabolism. asm.orgnih.gov

Table 1: Comparison of Biochemical Degradation Pathways for Methylphosphonic Acid

| Feature | Carbon-Phosphorus Lyase Pathway | Oxidative Catabolism Pathway |

|---|---|---|

| Key Enzyme System | C-P Lyase (encoded by phn operon) | PhnY* and PhnZ (Fe(II)-dependent oxygenases) |

| Primary Carbon Byproduct | Methane (CH₄) | Formic Acid (HCOOH) |

| Oxygen Requirement | Does not directly require O₂ for cleavage | Requires molecular oxygen (O₂) |

| Example Organisms | Escherichia coli, various marine bacteria | Gimesia maris, Prochlorococcus |

| Environmental Significance | Contributes to oceanic methane production | Alternative P-acquisition strategy, produces assimilable formate |

Phosphate Assimilation from Methylphosphonic Acid

The ultimate goal of both the C-P lyase and oxidative catabolism pathways is to liberate phosphorus from the phosphonate (B1237965) molecule for assimilation by the cell. nih.gov In phosphorus-limited environments, the ability to cleave the C-P bond provides a significant competitive advantage. acs.org Once the C-P bond is broken, inorganic phosphate (H₃PO₄, or Pi) is released directly into the cell's cytoplasm. msu.ruacs.org

This newly available Pi can then be incorporated into essential biomolecules such as:

Adenosine triphosphate (ATP) for energy transfer.

Nucleic acids (DNA and RNA).

Phospholipids for cell membranes.

The assimilation of phosphate is tightly regulated. The expression of the genes for both the C-P lyase (phn operon) and the oxidative pathway is often induced under conditions of phosphate starvation. nih.govnih.gov For instance, in Prochlorococcus, the genes for the oxidative pathway are found predominantly in populations from phosphate-depleted regions of the ocean, highlighting this as a key adaptation to nutrient scarcity. asm.orgnih.gov

Abiotic Degradation Processes

While microbial activity is the primary driver of methylphosphonic acid degradation, abiotic processes, particularly in the presence of light, can also contribute to its breakdown in the environment. The C-P bond is notoriously resistant to simple hydrolysis under normal environmental conditions. msu.ru

Photodegradation Mechanisms and Reactive Oxygen Species (ROS) Interactions

Photodegradation, or the breakdown of molecules by light, can be a significant abiotic fate for methylphosphonic acid, especially under UV irradiation. nih.gov This process is greatly enhanced by the presence of reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). nih.govrsc.org

Research has shown that the direct photolysis of methylphosphonic acid is slow, but the degradation rate increases substantially in the presence of ROS. nih.gov In one study, it was calculated that the hydroxyl radical was responsible for over 92% of the photodegradation of methylphosphonic acid. nih.gov The process involves the attack of the •OH radical on the C-P bond, leading to its cleavage and the formation of inorganic phosphate. nih.govrsc.orgresearchgate.net

The degradation kinetics are influenced by pH, with faster degradation observed under alkaline conditions. nih.govnih.gov This is likely because hydroxyl radicals are more abundant at higher pH levels. nih.gov The degradation products identified from these photo-oxidative processes include methanol (B129727), formic acid, and inorganic phosphoric acid. nih.gov

Table 2: Photodegradation Rate Constants of Methylphosphonic Acid (MPn)

| Condition | pH | Rate Constant (k, h⁻¹) | Reference |

|---|---|---|---|

| MPn alone (UV) | 3 | 0.037 | nih.gov |

| MPn alone (UV) | 8 | 0.054 | nih.gov |

| MPn + Isopropanol (•OH scavenger) | 3 | 0.0007 | nih.gov |

| MPn + Isopropanol (•OH scavenger) | 8 | 0.0006 | nih.gov |

Hydrolysis Reactions in Aqueous Environments

The carbon-phosphorus bond in methylphosphonic acid is exceptionally stable and resistant to chemical hydrolysis under typical environmental conditions. msu.ru Hydrolysis is the cleavage of a chemical bond by the addition of water. While many organophosphate esters are susceptible to hydrolysis, the direct C-P linkage in phosphonates is not. msu.runih.gov

Studies have confirmed that without external energy input like high temperatures or UV radiation, methylphosphonic acid does not significantly hydrolyze in aqueous solutions. nih.govtandfonline.com For example, control experiments without UV exposure showed that hydrolysis of methylphosphonic acid is "almost nonexistent". nih.gov While methylphosphonic acid itself is a product of the hydrolysis of more complex compounds like the nerve agent sarin (B92409) or the surrogate dimethyl methylphosphonate (B1257008) (DMMP), it represents a stable endpoint in the hydrolytic sequence. researchgate.netnih.govacs.org The breakdown of these parent compounds can occur over timescales of days to years, but the resulting methylphosphonic acid persists due to its resistance to further hydrolysis. tandfonline.comresearchgate.net Significant degradation via hydrolysis requires extreme conditions, such as hot-compressed water at temperatures between 200-300°C. nih.govacs.org

Environmental Persistence of Methylphosphonic Acid as a Degradation Product

Methylphosphonic acid (MPA) is a known degradation product of several chemical warfare agents, including Sarin, Soman, and VX, as well as some pesticides and flame retardants. nih.gov Its environmental persistence is influenced by its physical and chemical properties and its interactions with the surrounding environment.

MPA is highly soluble in water, which suggests it is likely to be mobile in the environment and that its persistence in a specific location may be low due to transport. fishersci.com However, its interaction with soil and sediment components can significantly affect its mobility and persistence. Studies have shown that MPA strongly adsorbs to iron oxyhydroxides like goethite, which can limit its movement in soil and aquatic systems. osti.gov

Several degradation pathways can reduce the concentration of methylphosphonic acid in the environment:

Biodegradation: In some environments, particularly in marine systems with low phosphorus content, biodegradation of MPA to methane gas can be a significant removal process. nih.gov This is supported by the discovery that some marine microbes can synthesize methylphosphonate, indicating the existence of biological pathways for its metabolism. nih.gov

Photo-degradation: Exposure to ultraviolet (UV) radiation can lead to the degradation of MPA. This process involves the cleavage of the stable carbon-phosphorus (C-P) bond and is more efficient under alkaline conditions. rsc.orgnih.gov The reaction is often mediated by reactive oxygen species, particularly hydroxyl radicals (•OH). rsc.orgnih.gov The degradation products include methanol, formic acid, and inorganic phosphoric acid. nih.gov

Hydrolysis: The C-P bond in methylphosphonic acid is resistant to hydrolysis, meaning this is not a significant degradation pathway under normal environmental conditions. nih.gov A related compound, isopropyl methylphosphonic acid (IMPA), is also noted for its chemical stability and slow rate of abiotic hydrolysis, contributing to its environmental persistence. epa.gov

The table below summarizes the key factors influencing the environmental persistence of methylphosphonic acid.

| Factor | Description | Effect on Persistence | Reference |

| Water Solubility | High | Decreases persistence in a specific location due to mobility. | fishersci.com |

| Adsorption | Strongly adsorbs to minerals like goethite. | Increases persistence by retaining it in soil and sediment. | osti.gov |

| Biodegradation | Can be degraded to methane by microbes, especially in marine environments. | Decreases persistence. | nih.gov |

| Photo-degradation | Degrades under UV light, a process enhanced by alkaline pH and reactive oxygen species. | Decreases persistence. | rsc.orgnih.gov |

| Hydrolysis | The C-P bond is stable against hydrolysis. | Increases persistence. | nih.gov |

Sophisticated Analytical Techniques for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful method for elucidating the structure of organic compounds by providing information on the number and types of nuclei present, as well as their connectivity and spatial arrangement. numberanalytics.com It is particularly useful for analyzing (13C)methylphosphonic acid due to the presence of multiple NMR-active nuclei, including ¹³C, ³¹P, and ¹H.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Elucidation and Isotopic Analysis

Carbon-13 NMR (¹³C NMR) is a fundamental tool for directly probing the carbon skeleton of a molecule. bhu.ac.in In the context of (13C)methylphosphonic acid, where the methyl carbon is isotopically labeled with ¹³C, this technique is especially powerful. The natural abundance of ¹³C is only 1.1%, making the signal from the enriched carbon significantly more intense and easier to study. ceitec.cz

The chemical shift of the ¹³C nucleus provides information about its chemical environment. libretexts.org Factors such as hybridization and the electronegativity of neighboring atoms influence the chemical shift. libretexts.orglibretexts.org For (13C)methylphosphonic acid, the ¹³C signal will appear at a characteristic chemical shift value, and the coupling between the ¹³C nucleus and the directly attached phosphorus atom (¹J C-P) results in a doublet, providing definitive structural confirmation. asianpubs.org

Isotopic analysis using ¹³C NMR allows for the determination of the percentage of ¹³C enrichment. This is achieved by comparing the integral of the ¹³C signal to that of a known internal standard or by analyzing the satellite peaks in a proton-coupled ¹³C spectrum. nih.gov High isotopic purity, often specified as 99 atom % ¹³C, is crucial for applications in metabolic profiling and mechanistic studies. isotope.com

Table 1: Typical ¹³C NMR Data for a Phosphonate (B1237965) Moiety

| Carbon Position | Chemical Shift (ppm) | Multiplicity (due to P-coupling) | Coupling Constant (JPC in Hz) |

| ¹³C-P | Varies | Doublet | ~130-140 |

Note: The exact chemical shift can vary depending on the solvent and the specific structure of the phosphonate compound. asianpubs.org

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Monitoring Chemical Transformations

Phosphorus-31 NMR (³¹P NMR) is an exceptionally sensitive and specific technique for studying phosphorus-containing compounds. defence.gov.au The ³¹P nucleus is 100% naturally abundant, providing strong signals. For (13C)methylphosphonic acid, ³¹P NMR is invaluable for monitoring chemical transformations, such as its synthesis or degradation. nih.govrsc.org

The chemical shift of the ³¹P nucleus is highly sensitive to the nature of the substituents on the phosphorus atom and the pH of the solution. scirp.org For instance, the hydrolysis of a methylphosphonate (B1257008) ester to methylphosphonic acid can be readily followed by observing the disappearance of the ester signal and the appearance of the acid signal at a different chemical shift. rsc.org In studies of enzymatic reactions, ³¹P NMR can track the conversion of a substrate to a product in real-time. nih.gov

The pH dependence of the ³¹P chemical shift of methylphosphonic acid is a well-documented phenomenon. The protonated species at acidic pH resonates at a different frequency compared to the deprotonated species at neutral or basic pH. defence.gov.auscirp.org This property can be used to probe the local environment and ionization state of the phosphonic acid group.

Table 2: pH Dependence of ³¹P Chemical Shift for Methylphosphonic Acid in D₂O

| pH | Concentration | Chemical Shift (ppm) |

| 1 | 50 mg/ml | 30.15 |

| Neutral | 100 ppm | 24.33 |

| 14 | 10 mg/ml | 20.19 |

Data compiled from reference scirp.org.

Proton Nuclear Magnetic Resonance (¹H NMR) for Compound Characterization

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. asianpubs.org For (13C)methylphosphonic acid, the protons of the methyl group are coupled to both the ¹³C nucleus and the ³¹P nucleus. This results in a characteristic doublet of doublets splitting pattern, which is a definitive signature of the ¹³C-P-CH₃ moiety.

The integration of the ¹H NMR signal is directly proportional to the number of protons, allowing for quantitative analysis when compared to an internal standard. defence.gov.au The chemical shift of the methyl protons is also influenced by the electronic environment, providing further structural confirmation.

Quantitative NMR (qNMR) Methodologies and Accuracy

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance. ox.ac.uk The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. defence.gov.au By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, an accurate and precise quantification can be achieved. ox.ac.ukdtic.mil

Both ¹H and ³¹P NMR can be used for the quantitative analysis of (13C)methylphosphonic acid. For ¹H qNMR, an internal standard such as maleic acid or dimethylsulfone can be used. dtic.milnih.gov For ³¹P qNMR, a phosphorus-containing standard like triethyl phosphate (B84403) or methylphosphonic acid itself (in a coaxial insert to prevent interaction) can be employed. defence.gov.auresearchgate.net

The accuracy of qNMR methods is typically very high, with absolute errors often in the range of 0.5-2%. defence.gov.au To achieve this level of accuracy, it is crucial to ensure complete relaxation of the nuclei between pulses by using a sufficiently long relaxation delay (d1), typically at least five times the longest T1 relaxation time of the signals of interest. ox.ac.uk For ¹³C qNMR, which can be more time-consuming due to the long relaxation times of quaternary carbons, the use of relaxation agents may be necessary. ceitec.czox.ac.uk

Table 3: Validation Parameters for qNMR Methods

| Parameter | ¹H NMR | ¹³C NMR |

| Precision (RSD) | 0.36% | 0.40% |

| Repeatability (RSD) | 0.55% | 1.48% |

| Accuracy | Better than 1% | Better than 1% |

| LOD | 0.015 mM | 0.16 mM |

| LOQ | 0.045 mM | 0.48 mM |

Representative data based on studies of glycerol, illustrating typical performance. nih.gov

Two-Dimensional (2D) NMR Techniques for Complex Mixture Analysis

When analyzing complex mixtures containing (13C)methylphosphonic acid, one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR techniques overcome this by spreading the signals into a second dimension, providing much greater resolution. numberanalytics.com

Several 2D NMR experiments are particularly useful:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded nuclei, such as ¹H and ¹³C. numberanalytics.com For (13C)methylphosphonic acid, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal, confirming their direct bond. scirp.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between nuclei that are separated by two or three bonds. numberanalytics.com It can be used to establish long-range connectivity within a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. numberanalytics.com

TOCSY (Total Correlation Spectroscopy): In fully ¹³C-labeled samples, 2D ¹³C-¹³C TOCSY can be used to trace the carbon backbone of metabolites, aiding in their identification and quantification in complex biological mixtures. nih.govnih.gov

These 2D techniques are instrumental in assigning all the NMR signals of (13C)methylphosphonic acid and other components in a mixture, even when 1D spectra are crowded. scirp.org

Solid-State NMR (ssNMR) for Intact System Analysis

Solid-state NMR (ssNMR) is a versatile technique for studying the structure and dynamics of materials in their solid or semi-solid state. mst.edu This is particularly useful for analyzing (13C)methylphosphonic acid when it is part of an intact system, such as being bound to a surface or incorporated into a biological matrix. acs.orgnih.gov

In ssNMR, techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden the signals in solid samples, leading to higher resolution spectra. mst.edu Cross-Polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H. nih.gov

For (13C)methylphosphonic acid functionalized on silica (B1680970) nanoparticles, for example, ¹H → ³¹P CP-MAS experiments can reveal the nature of the binding between the phosphonic acid and the surface. acs.org Furthermore, 2D ssNMR experiments, such as ¹H-¹H exchange spectroscopy (EXSY), can provide information about the spatial proximity of different molecules on the surface. acs.org Isotopic labeling with ¹³C is highly beneficial in ssNMR as it significantly enhances sensitivity. nih.govresearchgate.netosti.gov

Mass Spectrometry (MS) Approaches

Mass spectrometry stands as a cornerstone for the analysis of (1¹³C)methylphosphonic acid, offering unparalleled sensitivity and specificity. Various MS-based methods have been developed and optimized for its detection, each with unique advantages.

A developing technique, Orbitrap isotope ratio mass spectrometry (Orbitrap-IRMS), allows for the simultaneous characterization of multiple stable isotopes within a compound. nih.gov This capability is particularly valuable in forensic investigations, as the isotopic fingerprint can reveal information about the compound's origin, synthesis route, and degradation mechanisms. nih.govacs.org

Recent studies have successfully applied Orbitrap-IRMS to concurrently measure the ¹³C and ²H content of methylphosphonic acid (MPA), which serves as a proxy for the isotopic content of its precursors. nih.gov This dual-isotope analysis provides a more robust forensic tool than single-isotope measurements. nih.gov The methodology involves a 20-minute analysis time and consumes approximately 60 nmol of the sample, achieving precisions of about 0.9‰ for ¹³C and 3.6‰ for ²H. nih.gov The results have been validated against traditional elemental-analyzer isotope ratio mass spectrometry (EA-IRMS). nih.govdbcls.jp

Due to the non-volatile nature of methylphosphonic acid, derivatization is a necessary step for its analysis by gas chromatography-mass spectrometry (GC-MS). spectroscopyonline.comopcw.org This process converts the analyte into a more volatile and thermally stable compound suitable for GC separation. spectroscopyonline.comresearchgate.net Common derivatization methods include silylation and methylation. researchgate.netosti.gov

Silylating agents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. researchgate.netnih.gov For instance, the use of MTBSTFA with 1% TBDMSCl allows for the formation of volatile tert-butyldimethylsilyl (TBDMS) derivatives of methylphosphonic acid and related compounds. nih.govmdpi.com This method, coupled with GC-ICPMS, enables the separation and detection of multiple derivatives in under ten minutes with detection limits below 5 pg. nih.gov

Methylation, another effective derivatization strategy, can be achieved using reagents like trimethylsilyldiazomethane (B103560) or trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO•BF₄). osti.govtandfonline.com TMO•BF₄ offers a safer alternative to diazomethane-based protocols and allows for rapid methylation at ambient temperatures. osti.gov

The choice of derivatization agent and reaction conditions is crucial for achieving high yields and reproducible results. For example, a method involving in-situ derivatization with BSTFA on a solid-phase extraction plate followed by headspace solid-phase microextraction (HS-SPME) and GC-MS analysis has been developed, achieving detection limits between 10 and 20 pg/mL. nih.gov

Table 1: Common Derivatization Reagents for GC-MS Analysis of Methylphosphonic Acid

| Derivatization Method | Reagent | Resulting Derivative | Reference |

|---|---|---|---|

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) ester | researchgate.netmdpi.com |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | trimethylsilyl (B98337) (TMS) ester | researchgate.netnih.gov | |

| N,O-bis(trimethylsilyl)acetamide | trimethylsilyl (TMS) ester | researchgate.net | |

| Methylation | Trimethylsilyldiazomethane | Methyl ester | tandfonline.com |

| Trimethyloxonium tetrafluoroborate (TMO•BF₄) | Methyl ester | osti.gov | |

| Diazomethane | Methyl ester | researchgate.net |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Integrations

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive elemental detection technique that can be coupled with chromatographic separation methods for the analysis of organophosphorus compounds like methylphosphonic acid. spectroscopyonline.comrsc.org ICP-MS offers element-specific detection, a wide dynamic range, and low detection limits, often in the sub-parts-per-trillion range for some analytes. spectroscopyonline.com

Historically, the analysis of phosphorus by ICP-MS was challenging due to its high first ionization potential and polyatomic interferences at its only isotope, m/z = 31. rsc.orgresearchgate.netrsc.org However, the advent of collision/reaction cell technology has largely overcome these issues, allowing for the effective removal of interferences and reduction of background signal. rsc.orgresearchgate.netrsc.org

High-performance liquid chromatography (HPLC) is often coupled with ICP-MS (HPLC-ICP-MS) for the separation and detection of methylphosphonic acid and its degradation products. rsc.orgresearchgate.netrsc.org For instance, a reversed-phase ion-pairing HPLC-ICP-MS method has been developed for the analysis of methylphosphonic acid, achieving a detection limit of 139 pg/mL. researchgate.netrsc.org This hyphenated technique provides a powerful tool for the trace analysis of these compounds in complex environmental samples. spectroscopyonline.comresearchgate.net Gas chromatography can also be integrated with ICP-MS (GC-ICPMS) for the analysis of derivatized methylphosphonic acid. nih.govmdpi.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the differentiation of molecules with very similar nominal masses. acs.orghilarispublisher.com This capability is particularly advantageous for trace analysis in complex matrices, where it can help to reduce interferences from background ions. chemrxiv.org

Liquid chromatography coupled with HRMS (LC-HRMS) is a powerful technique for the determination of methylphosphonic acid and its esters in various samples, including soil and water. grafiati.comzldm.ru An optimized method for the simultaneous extraction and determination of methylphosphonic acid and several alkyl methylphosphonic acid esters in soil by HPLC-HRMS/MS has been reported. zldm.ru This method utilizes liquid extraction with deionized water, followed by separation using reverse-phase chromatography, and achieves a detection limit of 1 ng/g for methylphosphonic acid in soil. grafiati.comzldm.ru The entire sample preparation and analysis can be completed in under an hour. grafiati.comzldm.ru

While targeted low-resolution mass spectrometry approaches may offer lower limits of quantitation for specific compounds, HRMS provides the significant advantage of being able to screen for a wide range of unexpected or unknown analytes. chemrxiv.org

Table 2: Detection Limits of Methylphosphonic Acid using Various MS Techniques

| Analytical Technique | Matrix | Detection Limit | Reference |

|---|---|---|---|

| HPLC-ICP-MS | Water | 139 pg/mL | researchgate.netrsc.org |

| GC-MS (after derivatization and HS-SPME) | Water | 10-20 pg/mL | nih.gov |

| HPLC-HRMS/MS | Soil | 1 ng/g | grafiati.comzldm.ru |

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy techniques, such as Raman spectroscopy, offer complementary information to mass spectrometry and are particularly useful for in-situ analysis and monitoring of chemical processes.

Raman spectroscopy is a non-invasive analytical technique that provides detailed information about the molecular structure and vibrational modes of a sample. researchgate.netresearchgate.net It has proven to be a valuable tool for the in-situ monitoring of the degradation of organophosphorus compounds. rsc.orgrsc.orgnih.gov

A notable application of Raman spectroscopy is in studying the hydrolysis of methylphosphonic anhydride (B1165640) to methylphosphonic acid. rsc.orgrsc.orgnih.gov By using calibrated Raman spectra of the pure compounds and their mixtures, the concentrations of both the reactant and the product can be quantified throughout the reaction. rsc.orgrsc.orgnih.gov Studies have shown that Raman spectroscopy is less sensitive to physical changes in the sample, such as deliquescence, compared to other techniques like infrared spectroscopy, providing more reliable quantitative data for degradation kinetics. rsc.orgrsc.org The degradation rate of methylphosphonic anhydride to methylphosphonic acid has been shown to be highly dependent on relative humidity. rsc.orgrsc.orgnih.gov

Surface-enhanced Raman spectroscopy (SERS) is a variation of the technique that can significantly enhance the Raman signal, allowing for the detection of trace amounts of analytes. researchgate.net SERS has been successfully used to detect methylphosphonic acid and other related compounds, with each chemical producing a unique set of peaks that allows for its identification. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| (1¹³C)methylphosphonic acid | - |

| Methylphosphonic acid | MPA |

| Methylphosphonic dichloride | DC |

| Methylphosphonic difluoride | DF |

| Ethyl methylphosphonic acid | EMPA |

| Isopropyl methylphosphonic acid | IMPA |

| Pinacolyl methylphosphonic acid | PMPA |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| Trimethyloxonium tetrafluoroborate | TMO•BF₄ |

Infrared Reflectance Spectroscopy (IR) for Solid-Phase Analysis

Infrared Reflectance Spectroscopy has emerged as a valuable non-invasive technique for the characterization and quantification of (113C)methylphosphonic acid and its parent compound, methylphosphonic acid (MPA), in the solid phase. This method circumvents the need for sample preparation, such as dissolution, which is often required for traditional transmission spectroscopy. acs.org Techniques like infrared hemispherical reflectance (HRF) spectroscopy allow for direct monitoring of solid samples, providing insights into chemical transformations and reaction kinetics. rsc.orgresearchgate.net

In one study, HRF spectroscopy was employed to monitor the heterogeneous hydrolysis of solid methylphosphonic anhydride (MPAN) into methylphosphonic acid. rsc.orgosti.gov The reaction was observed in real-time by placing samples in chambers with controlled relative humidity. rsc.orgresearchgate.net Calibrated HRF spectra of pure compounds and prepared mixtures were used to quantify the concentrations of the reactant (MPAN) and the product (MPA) throughout the reaction. rsc.org This demonstrates the quantitative power of reflectance spectroscopy for solid-phase analysis. The research highlighted that for the method to be quantitatively accurate, a large sample area must be sampled to average out surface inhomogeneities. rsc.orgresearchgate.net

However, the technique has limitations. In the aforementioned study, samples exposed to higher relative humidity (54% and 75%) experienced significant deliquescence, where the solid material absorbed moisture from the air to form a liquid solution. rsc.org This change in the physical phase of the sample altered its spectral properties, rendering the initial solid-state calibration invalid for quantitative analysis using HRF spectroscopy. rsc.orgresearchgate.net Despite this, the technique remains a convenient method for the detection and monitoring of solid chemicals, particularly when phase changes are minimal. rsc.org The extraction of organophosphonic acids onto gold plates coated with an anion exchange polymer has also been successfully confirmed using polarized angle Fourier-transform infrared (FT-IR) spectroscopy, further validating the utility of IR-based methods for analyzing surface-bound phosphonic acids. nih.gov

Key Research Findings on IR Reflectance Analysis of Methylphosphonic Acid

| Research Focus | Analytical Technique | Key Findings & Observations | Citations |

|---|---|---|---|

| Hydrolysis Monitoring | Infrared Hemispherical Reflectance (HRF) Spectroscopy | Successfully quantified the conversion of solid methylphosphonic anhydride to methylphosphonic acid. | rsc.orgresearchgate.netosti.gov |

| Quantitative Analysis | Calibrated HRF Spectra | Enabled quantification of reactant and product concentrations during the hydrolysis reaction. | rsc.org |

| Technique Limitation | Deliquescence at High Humidity | Phase changes in the sample due to moisture absorption invalidated quantitative calibration for HRF spectroscopy. | rsc.orgresearchgate.net |

| Surface Analysis | Polarized Angle FT-IR Spectroscopy | Confirmed the successful solid-phase extraction of organophosphonic acids onto polymer-coated plates. | nih.gov |

Derivatization Strategies for Enhanced Analytical Detection

Due to its high polarity and low volatility, this compound, like its unlabeled counterpart, is not directly amenable to analysis by gas chromatography (GC). osti.gov To overcome this limitation, derivatization is a crucial step to convert the nonvolatile acid into a more volatile and thermally stable compound suitable for GC-based analysis, often coupled with mass spectrometry (GC-MS). mdpi.comjst.go.jp The primary strategies employed are silylation and methylation. mdpi.comresearchgate.netresearchgate.net

Silylation

Silylation involves replacing the acidic protons of the phosphonic acid group with a silyl (B83357) group, such as a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group. mdpi.com The TBDMS derivatives are often preferred due to their greater stability against hydrolysis compared to TMS derivatives. mdpi.com

Common silylating reagents include:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): This reagent is used to form TMS derivatives. mdpi.comresearchgate.net In one method, BSTFA (with 1% trimethylsilyl chloride) was used for in-vial solid-phase derivatization, achieving detection limits as low as 0.14 ppb for MPA in aqueous samples. mdpi.com

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): This is the reagent of choice for producing the more stable TBDMS derivatives. mdpi.comresearchgate.netresearchgate.net A study utilizing MTBSTFA with 1% TBDMSCl reported detection limits of less than 5 pg for a panel of seven phosphonic acids, including MPA, after analysis by GC with inductively coupled plasma mass spectrometry (GC-ICPMS). nih.gov The optimal derivatization conditions were found to be heating at 80 °C for 45 minutes. mdpi.com

Methylation

Methylation, the addition of a methyl group, is another widely used derivatization technique. mdpi.comresearchgate.net It converts the phosphonic acid into its corresponding methyl ester, which is more volatile. tandfonline.com

Diazomethane (CH₂N₂): Historically considered a "gold standard" for methylation due to its high reactivity under mild conditions and the absence of interfering by-products. osti.govresearchgate.net However, its use is limited by its explosive nature and health hazards. researchgate.net

Trimethylsilyldiazomethane (TMS-DM): A safer alternative to diazomethane, it has been successfully used to derivatize a mixture of alkyl methylphosphonic acids to their corresponding methyl esters for GC-MS analysis. mdpi.comtandfonline.com

Trimethyloxonium tetrafluoroborate (TMO·BF₄): This reagent has been shown to be effective for the simultaneous derivatization of phosphonic and sulfonic acids in complex soil matrices at ambient temperature. nih.gov A reaction time of 3 hours was found to be optimal for yielding detectable signals for the methylated analytes. nih.gov

Thermally Assisted Methylation (TAM): This approach uses reagents like trimethylphenylammonium hydroxide (B78521) (TMPAH) or trimethylsulfonium (B1222738) hydroxide (TMSH) in the hot GC injector port (e.g., at 250 °C) to achieve methylation. mdpi.comresearchgate.netnih.gov This technique can be followed by silylation in the same sample without additional preparation. researchgate.net

The choice of derivatization strategy often depends on the sample matrix, required sensitivity, and available instrumentation. mdpi.comnih.gov

Comparison of Derivatization Reagents for Methylphosphonic Acid Analysis

| Derivatization Strategy | Reagent | Abbreviation | Resulting Derivative | Key Features & Conditions | Citations |

|---|---|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ester | Common reagent; used in solid-phase derivatization. | mdpi.comresearchgate.net |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) ester | Forms highly stable derivatives; optimal conditions 80°C for 45 min. | mdpi.comresearchgate.netnih.gov |

| Methylation | Diazomethane | CH₂N₂ | Methyl ester | Highly efficient but hazardous (explosive, toxic). | osti.govresearchgate.netresearchgate.net |

| Methylation | Trimethylsilyldiazomethane | TMS-DM | Methyl ester | Safer alternative to diazomethane. | mdpi.comtandfonline.com |

| Methylation | Trimethyloxonium tetrafluoroborate | TMO·BF₄ | Methyl ester | Effective for complex soil matrices at room temperature. | nih.gov |

| Methylation | Trimethylphenylammonium hydroxide | TMPAH | Methyl ester | Used for thermally assisted methylation in the GC injector. | mdpi.comresearchgate.netnih.gov |

Advanced Mechanistic Studies of Chemical Reactivity and Interactions

Molecular-Level Insights into Carbon-Phosphorus Bond Cleavage

The carbon-phosphorus (C-P) bond in (13C)methylphosphonic acid is remarkably stable, resisting chemical hydrolysis, photolysis, and thermal decomposition. nih.gov Its cleavage, therefore, necessitates specific enzymatic or potent chemical pathways. Microorganisms have evolved sophisticated mechanisms to break this bond to utilize phosphonates as a phosphorus source, particularly in phosphate-depleted environments. nih.gov

Enzymatic Cleavage: The C-P Lyase Pathway The most studied mechanism for C-P bond scission in unactivated phosphonates like methylphosphonic acid is the C-P lyase pathway, a multi-enzyme system encoded by the phn operon in many bacteria, including Escherichia coli. nih.govresearchgate.netresearchgate.net This radical-based mechanism involves several key proteins:

Phosphonate (B1237965) Binding and Activation: The process begins with the transport of the phosphonate into the cell and its subsequent activation. The core C-P lyase complex (PhnG2H2I2J2) is central to this process. nih.govnih.gov PhnI, with the support of PhnG, PhnH, and PhnL, catalyzes the transfer of the methylphosphonate (B1257008) group to the C-1' position of ATP. This reaction forms an α-D-ribose-1-methylphosphonate-5-triphosphate intermediate. nih.govnih.gov

Radical-Based C-P Bond Cleavage: The key C-P bond cleavage step is catalyzed by the PhnJ subunit. nih.govhawaii.edu PhnJ is a radical S-adenosylmethionine (SAM) enzyme that utilizes a [4Fe-4S] cluster to initiate a radical reaction, cleaving the C-P bond of the substrate to produce methane (B114726) and 5-phosphoribosyl-1,2-cyclic phosphate (B84403). nih.govhawaii.edu The binding of another protein, PhnK, to the complex is thought to expose the active site residue Gly32 in PhnJ, facilitating the reaction. nih.gov Molecular docking and dynamics simulations suggest that active site amino acids in C-P lyase interact with the substrate to catalyze the cleavage. sci-hub.sedoi.org

Oxidative Cleavage Pathways An alternative to the C-P lyase pathway is an oxidative mechanism. In the bacterium Gimesia maris, which lacks the phn operon, a two-enzyme system catabolizes methylphosphonic acid. researchgate.netnih.govacs.org

Hydroxylation: The enzyme GmPhnY*, a non-heme Fe(II)-dependent oxygenase, first hydroxylates methylphosphonic acid to form hydroxymethylphosphonic acid. nih.gov

Oxidative Cleavage: The second enzyme, GmPhnZ1, then oxidizes hydroxymethylphosphonic acid, cleaving the C-P bond to yield formic acid and inorganic phosphate (Pi). nih.gov

A similar oxidative pathway involving PhnY and PhnZ enzymes has been characterized for the cleavage of (R)-2-amino-1-hydroxyethylphosphonic acid, where kinetic isotope effect studies show that C-H bond cleavage is the rate-limiting step in the reaction catalyzed by PhnZ. nih.gov

Photo-oxidative Cleavage Non-enzymatic C-P bond cleavage can be induced by UV irradiation. nih.govrsc.org Studies on the photodegradation of methylphosphonic acid show that the mechanism involves reactive oxygen species (ROS). nih.govresearchgate.net Density functional theory (DFT) calculations and quenching experiments indicate that hydroxyl radicals (•OH) are the primary species responsible for attacking and cleaving the C-P bond. nih.govrsc.orgresearchgate.net The process involves the incorporation of one exogenous oxygen atom from the surrounding water into the final orthophosphate product. nih.govrsc.org

Reaction Kinetics and Rate Dependence on Environmental Parameters (e.g., pH, Humidity)

The kinetics of (13C)methylphosphonic acid degradation are strongly influenced by environmental factors, most notably pH and humidity.

Dependence on pH The rate of methylphosphonic acid degradation via photolysis is significantly dependent on pH.

Kinetic Profile: The degradation follows first-order kinetics under both acidic and alkaline conditions. nih.gov The reaction is consistently faster and more extensive in alkaline environments. nih.govrsc.orgresearchgate.net For instance, the photolysis of methylphosphonic acid at pH 8 is faster than at pH 3. nih.gov This is attributed to the fact that under alkaline conditions, the phosphonate exists in a more reactive anionic state. nih.gov

Rate Constants: The photolysis rate constant for methylphosphonic acid has been measured under various conditions. In one study, the rate constant (k) was 0.037 h⁻¹ at pH 3 and increased to 0.054 h⁻¹ at pH 8. nih.gov Another set of experiments determined the rate constant to be 0.98 × 10⁻² h⁻¹ at pH 3 and 1.77 × 10⁻² h⁻¹ at pH 8. nih.gov DFT calculations support these findings, showing that the free energy barrier for C-P bond cleavage by hydroxyl radicals is lower under alkaline conditions. nih.gov

| Condition | pH | Rate Constant (k) (h⁻¹) |

|---|---|---|

| Acidic | 3 | 0.98 × 10⁻² |

| Alkaline | 8 | 1.77 × 10⁻² |

The pH also affects the surface-enhanced Raman spectroscopy (SERS) signal of methylphosphonic acid, which is an important consideration for its detection and quantification. researchgate.net

Dependence on Humidity Humidity is a critical parameter in the transformation of related compounds. While direct kinetic studies on the humidity dependence of (13C)methylphosphonic acid degradation are limited, research on its precursor, methylphosphonic anhydride (B1165640), shows a strong correlation.

Hydrolysis Rate: The conversion of methylphosphonic anhydride to the more stable methylphosphonic acid is greatly affected by relative humidity (RH). spiedigitallibrary.orgosti.gov Spectroscopic studies have demonstrated that the rate of this hydrolysis reaction increases significantly with higher RH. spiedigitallibrary.orgosti.gov This has implications for the environmental fate and detection of chemical warfare agent degradation products, where methylphosphonic acid is a key marker. osti.gov The interaction of similar organophosphorus compounds with surfaces is also influenced by humidity, which can affect their adsorption and transport. dtic.mil

Derivatization Reaction Mechanisms

Due to the high polarity and low volatility of (13C)methylphosphonic acid, chemical derivatization is essential for its analysis by techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.comacs.org The primary goal is to convert the polar phosphonic acid group into a less polar, more volatile ester.

Esterification Reactions

Acid-Catalyzed Esterification: One common method is direct esterification with an alcohol. The reaction of methylphosphonic dichloride with an alcohol can produce mono- and dialkyl esters. tandfonline.com

Orthoester-Mediated Esterification: A selective method for producing monoesters involves the use of orthoesters, such as triethyl orthoacetate. nih.gov The proposed mechanism involves the formation of an intermediate 1,1-diethoxyethyl ester of the phosphonic acid. At higher temperatures, this can proceed to form diesters or stable pyrophosphonate intermediates, which are then also converted to the final diester product. nih.gov

Organosilicate-Mediated Esterification: Tetraalkyl orthosilicates are effective reagents for the complete esterification of phosphonic acids. researchgate.net Experimental and theoretical studies suggest a novel mechanism where the organosilicate promotes the formation of a multimolecular aggregate. This structure facilitates the transfer of the alkyl group from the silicate (B1173343) to the phosphonic acid through a series of proton shuttles. researchgate.net

Methylation for GC-MS Analysis Methylation is a widely used derivatization technique to increase the volatility of phosphonic acids for GC-MS analysis. mdpi.com

Applications of 113c Methylphosphonic Acid in Tracer Studies and Research

Isotopic Tracing in Biogeochemical Cycling

Isotopically labeled compounds like (113C)methylphosphonic acid are instrumental in tracing the biogeochemical cycling of phosphorus. Methylphosphonic acid is recognized as a significant component of the dissolved organic phosphorus pool in marine environments and is synthesized by marine microbes. Its degradation is linked to methane (B114726) production in the aerobic ocean.

Studies using stable isotopes, including those of oxygen in the phosphate (B84403) group, help to elucidate the pathways of phosphorus transformation. For instance, the oxygen isotopic composition of phosphate (δ¹⁸Oₚ) can be used to trace the sources and cycling of phosphorus in various environments. The photolytic degradation of methylphosphonic acid has been investigated using ¹⁸O-labeled water to understand the incorporation of oxygen atoms into the resulting inorganic phosphate, revealing that reactive oxygen species are involved in the cleavage of the carbon-phosphorus (C-P) bond.

Probing Metabolic Pathways in Microorganisms

This compound is a valuable tracer for investigating the metabolic pathways in microorganisms that utilize phosphonates as a phosphorus source. While the C-P lyase pathway is a well-known mechanism for the breakdown of methylphosphonic acid, yielding methane, recent research has uncovered alternative oxidative pathways.

In the marine bacterium Gimesia maris DSM8797, which lacks the genes for the C-P lyase pathway, an oxidative pathway has been identified. This pathway involves two enzymes, GmPhnY* and GmPhnZ1. GmPhnY* converts methylphosphonic acid to hydroxymethylphosphonic acid, which is then oxidized by GmPhnZ1 to produce formic acid and inorganic phosphate. The use of isotopically labeled methylphosphonic acid in such studies allows for the definitive identification and quantification of metabolic products, confirming the steps in the pathway.

Forensic Signatures and Source Apportionment using Stable Isotope Ratios (e.g., ¹³C and ²H enrichment)

The stable isotope ratios of carbon (¹³C/¹²C) and hydrogen (²H/¹H) in methylphosphonic acid (MPA) and its precursors serve as powerful forensic signatures. These isotopic fingerprints can help to identify the source substrates and synthetic routes of chemical agents, such as the nerve agent sarin (B92409), for which methylphosphonic acid is a hydrolysis product.

The analysis of ¹³C and ²H enrichment in MPA can create a more robust forensic tool than examining either isotope individually. Techniques like Orbitrap isotope ratio mass spectrometry (Orbitrap-IRMS) allow for the simultaneous observation of both ¹³C and ²H content in MPA. Research has shown that the hydrolysis of sarin precursors, such as methylphosphonic dichloride (DC) and methylphosphonic difluoride (DF), to MPA does not cause significant isotopic fractionation, meaning the isotopic signature of the precursors is preserved in the more stable and less toxic MPA. This allows for safer and simpler sample handling for isotopic analysis.

| Precursor Analyzed | Isotopic Ratio Measured | Key Finding |

| Methylphosphonic Dichloride (DC) | δ¹³C | Natural isotopic variability allows for the clustering of different commercial stocks, likely reflecting the isotopic composition of the methanol (B129727) feedstock. |

| Methylphosphonic Acid (MPA) | δ¹³C and δ²H | Simultaneous measurement provides a more robust forensic signature than individual isotope analysis. |

Utilization in Ligand and Complexation Studies (e.g., Metal Chelators)

Methylphosphonic acid and its derivatives are effective ligands for metal ions, and their complexation behavior is a significant area of study. These compounds are of interest due to their potential applications in various fields, including as metal chelators. The phosphonate (B1237965) group is a strong binder for metal ions.

Studies have investigated the synthesis of macrocyclic ligands incorporating methylphosphonic acid pendant arms and their complexation with transition metal ions like Cu(II), Zn(II), and Ni(II). The stability constants of these complexes are often determined using potentiometric methods. The introduction of methylphosphonic acid arms into macrocyclic structures generally increases the

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating complex reaction mechanisms. numberanalytics.com It offers a balance between computational cost and accuracy, making it suitable for studying the potential energy surfaces and reaction pathways of organic compounds. numberanalytics.com DFT calculations are instrumental in identifying transition states and intermediates, which are often transient and difficult to characterize experimentally. numberanalytics.com

In the context of methylphosphonic acid (MPA) and related organophosphorus compounds, DFT has been employed to investigate various reaction pathways. For instance, studies have explored the photo-degradation of methylphosphonic acid, revealing that the cleavage of the C-P bond is facilitated by hydroxyl radicals (•OH). researchgate.netnih.gov These calculations, combined with experimental data, have helped to establish a mechanistic model for the photolysis of MPA. nih.gov The degradation process was found to be more significant under alkaline conditions. researchgate.netnih.gov

DFT has also been used to study the proton transport pathways in acid-base complexes involving methylphosphonic acid. acs.org Calculations on dimers and trimers of ethylphosphonic acid (as a model for MPA) and 1,2,3-triazole showed that the activation energy for proton tautomerization is significantly lowered in the acid-base complex compared to the triazole dimers alone. acs.org This theoretical finding was supported by experimental measurements showing increased proton conductivity in a methylphosphonic acid-triazole complex. acs.org

Furthermore, DFT calculations have been applied to understand the esterification of phosphonic acids. Quantum chemical calculations have shown the activation enthalpies for the conversion of monoalkylphosphates to dialkylphosphates and subsequently to trialkylphosphates, providing insight into the energetics of these reactions. researchgate.net

Table 1: Activation Energies for Proton Tautomerization from DFT Calculations acs.org This interactive table provides a summary of the calculated activation energies for proton tautomerization in different molecular complexes.

| Molecular Complex | Activation Energy (eV) |

| Triazole-Triazole Dimers | 0.927–1.176 |

| Ethylphosphonic acid-Triazole Dimers | 0.336–0.444 |

Molecular Dynamics Simulations for Interfacial Phenomena

Molecular Dynamics (MD) simulations are a powerful computational method for studying the behavior of molecules at interfaces, providing detailed insights into phenomena such as adsorption, aggregation, and charge transfer. numberanalytics.comnih.gov MD simulations track the movement of atoms and molecules over time, governed by a potential energy function, allowing for the observation of dynamic processes at the molecular level. numberanalytics.com

While specific MD simulation studies focusing exclusively on (113C)methylphosphonic acid are not prevalent in the provided search results, the principles and applications of MD to similar phosphonic acids and at interfaces are well-documented. For example, MD simulations have been used to investigate the adsorption of phosphonic acids on various surfaces. These simulations can reveal how molecules orient themselves on a substrate and how they interact with surface atoms, which is crucial for applications like self-assembled monolayers (SAMs) and corrosion inhibition. researchgate.netresearchgate.net

Ab initio molecular dynamics (AIMD) simulations, which use quantum mechanical calculations to determine forces at each time step, have been employed to study the decomposition of organophosphonates on metal oxide surfaces. acs.orgacs.org These simulations can predict reaction dynamics and initial decomposition steps, such as the C-O bond cleavage observed for diisopropyl methylphosphonate (B1257008) (a sarin (B92409) simulant) on alumina (B75360) surfaces. acs.org Such studies are vital for developing effective materials for the neutralization of chemical warfare agents. acs.org

MD simulations are also used to understand the behavior of molecules at liquid-liquid or air-water interfaces. nih.goviaea.org They can elucidate how surfactant molecules like rhamnolipids aggregate and orient themselves at an interface, which is fundamental to their function. nih.gov Similarly, MD could be used to study the interfacial behavior of methylphosphonic acid, for example, at a water/air interface or at the interface with a solid substrate, providing information on its orientation, solvation, and potential for aggregation.

Quantum Chemical Calculations for Mechanistic Predictions

Quantum chemical calculations, a broad category that includes DFT and other ab initio methods, are fundamental for predicting the mechanisms of chemical reactions. nih.govrsc.org These calculations can be performed even for unknown reaction processes, making them a powerful tool for discovering new reactions and designing novel catalysts. nih.gov By calculating the energies of reactants, products, and transition states, quantum chemistry can provide a detailed, molecular-level understanding of reaction pathways. nih.govchemrxiv.org

For organophosphorus compounds, quantum chemical calculations have been used to predict decomposition mechanisms. For instance, calculations have been used to study the decomposition of dimethyl methylphosphonate (DMMP), a simulant for chemical warfare agents, on metal-organic frameworks (MOFs). These studies have shown that defects in the MOF structure can significantly lower the reaction barrier for DMMP decomposition.

Quantum chemical methods have also been instrumental in studying the hydrolysis of phosphate (B84403) esters, a fundamental reaction in biochemistry. High-level ab initio and DFT methods have been used to compare associative and dissociative mechanisms for the hydrolysis of the methyl phosphate anion, concluding that the dissociative pathway is more favorable.

Furthermore, quantum chemical calculations are used to estimate thermochemical and kinetic parameters for reactions that are difficult to measure experimentally. mit.edugrafiati.com For example, in the study of the co-oxidation of methylphosphonic acid in supercritical water, quantum chemical calculations were used to estimate parameters for a reaction rate mechanism. mit.edugrafiati.com

The predictive power of quantum chemical calculations continues to improve, enabling the exploration of complex reaction networks and the rational design of new synthetic methodologies. nih.govnrel.gov

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying (113C)methylphosphonic acid and its derivatives in biological matrices?

- Methodology : Isotope-dilution liquid chromatography–time-of-flight mass spectrometry (LC-TOF-MS) is the gold standard. For example, Evans et al. (2008) achieved quantification of methylphosphonic acid metabolites (e.g., isopropyl methylphosphonic acid, IMPA) in minipig plasma with high precision using 13C-labeled internal standards. Critical parameters include column selection (C18 for hydrophobicity), mobile phase optimization (methanol/ammonium formate), and collision energy calibration to minimize matrix interference .

- Validation Metrics : Ensure linearity (R² > 0.99), limits of detection (LOD < 1 ng/mL), and recovery rates (>85%) via spiked biological samples .

Q. How can researchers synthesize isotopically labeled this compound for tracer studies?

- Synthesis Pathways :

- Modified Mannich Reaction : React 13C-labeled formaldehyde with phosphorous acid and a primary amine under controlled pH (4–6) and temperature (60–80°C) to yield 13C-methylphosphonic acid derivatives .

- Isotope Incorporation : Use 13C-labeled methyl precursors (e.g., 13C-methanol) in esterification reactions with phosphonic acid derivatives, followed by hydrolysis to isolate the labeled product .

Advanced Research Questions

Q. How should researchers address contradictions in toxicity data for this compound across studies?

- Root-Cause Analysis :

- Exposure Route Variability : Compare toxicity thresholds between oral, dermal, and inhalation routes. For example, EPA’s provisional toxicity values highlight route-specific differences in NOAEL/LOAEL (No/Lowest Observed Adverse Effect Level) due to bioavailability variations .

- Species-Specific Metabolism : Minipig models (Evans et al., 2008) show slower renal clearance of methylphosphonic acid metabolites compared to rodents, necessitating cross-species pharmacokinetic modeling .

Q. What experimental designs are optimal for elucidating the environmental persistence of this compound in aqueous systems?

- Controlled Degradation Studies :

- Hydrolysis Kinetics : Monitor degradation rates under varying pH (2–12) and temperature (4–40°C) using LC-MS. Methylphosphonic acid exhibits stability at neutral pH but degrades rapidly under alkaline conditions (t½ < 24 hrs at pH 12) .

- Photolysis : Use UV-Vis irradiation (254 nm) to simulate sunlight effects; quantify byproducts (e.g., orthophosphates) via ion chromatography .

Q. How can researchers extrapolate neurotoxic effects of this compound from in vitro to in vivo models?

- Mechanistic Bridging :